3,5-Dimethyl-2-nitropyridine
Overview
Description
3,5-Dimethyl-2-nitropyridine is a nitropyridine derivative characterized by the presence of a nitro group (-NO2) at the 2-position and methyl groups (-CH3) at the 3- and 5-positions of the pyridine ring. This compound is of interest in various fields of chemistry due to its unique structural and chemical properties.
Synthetic Routes and Reaction Conditions:
Nitration of 3,5-Dimethylpyridine: The nitration process involves treating 3,5-dimethylpyridine with a nitrating agent such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) under controlled temperature conditions.
Sandmeyer Reaction:
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration reactions with stringent control over reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction of the nitro group can yield the corresponding amine derivative.
Substitution Reactions: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyridine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Iron powder and hydrochloric acid (Fe/HCl) or catalytic hydrogenation.
Substitution: Halogenation with chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: this compound-1-oxide.
Reduction: 3,5-Dimethyl-2-aminopyridine.
Substitution: 3,5-Dimethyl-2-chloropyridine or 3,5-Dimethyl-2-bromopyridine.
Scientific Research Applications
3,5-Dimethyl-2-nitropyridine is utilized in various scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems and as a precursor for bioactive molecules.
Medicine: It is explored for its potential pharmacological properties and as a precursor for drug development.
Industry: It is employed in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3,5-dimethyl-2-nitropyridine exerts its effects depends on its specific application. For example, in biological systems, it may interact with enzymes or receptors, leading to biological responses. The molecular targets and pathways involved are determined by the specific context in which the compound is used.
Comparison with Similar Compounds
2-Nitropyridine
3-Nitropyridine
4-Nitropyridine
3,5-Dimethylpyridine
2,6-Dimethyl-3-nitropyridine
This comprehensive overview provides a detailed understanding of 3,5-dimethyl-2-nitropyridine, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3,5-dimethyl-2-nitropyridine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-5-3-6(2)7(8-4-5)9(10)11/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVLLRPYTPHITGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)[N+](=O)[O-])C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801346881 | |
Record name | 3,5-Dimethyl-2-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801346881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65169-41-7 | |
Record name | 3,5-Dimethyl-2-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801346881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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